molecular formula C16H17F2NO B6647134 N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine

N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Cat. No. B6647134
M. Wt: 277.31 g/mol
InChI Key: SBULYQQXRHNJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, ABT-594. The purpose of

Mechanism of Action

The mechanism of action of ABT-594 involves its interaction with the α4β2 nicotinic acetylcholine receptor. This receptor is located in the brain and is involved in the modulation of pain, mood, and cognition. ABT-594 binds to this receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the α4β2 receptor is thought to be responsible for the analgesic and antidepressant effects of ABT-594.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, hypothermia, and antinociception. ABT-594 has also been shown to produce changes in neurotransmitter release and receptor expression in the brain.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments. It is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain, mood, and cognition. However, there are also some limitations to the use of ABT-594 in lab experiments. It is a complex compound that requires specialized knowledge and equipment for synthesis and handling. Additionally, the effects of ABT-594 can be difficult to interpret due to its multiple biochemical and physiological effects.

Future Directions

There are several future directions for research on ABT-594. One area of interest is the development of new analogs of ABT-594 that have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of the α4β2 nicotinic acetylcholine receptor in various neurological disorders, such as pain, depression, and Alzheimer's disease. Finally, there is potential for the use of ABT-594 in the development of new drugs for the treatment of these disorders.

Synthesis Methods

The synthesis of ABT-594 involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final step of converting the intermediate compounds into ABT-594. The synthesis process is complex and requires specialized knowledge and equipment.

Scientific Research Applications

ABT-594 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the modulation of pain, mood, and cognition. ABT-594 has been shown to produce analgesic effects in animal models of pain, and it has also been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO/c17-16(18)12-6-4-11(5-7-12)10-19-14-2-1-3-15-13(14)8-9-20-15/h4-9,14,16,19H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULYQQXRHNJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)NCC3=CC=C(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.